molecular formula C24H20Cl2O2 B12328873 Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-

Cat. No.: B12328873
M. Wt: 411.3 g/mol
InChI Key: VYTIFGBUJJWGSD-LQIBPGRFSA-N
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Description

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with two (4-chlorophenyl)ethenyl groups and two methoxy groups at the 2 and 5 positions. Its molecular structure contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Properties

Molecular Formula

C24H20Cl2O2

Molecular Weight

411.3 g/mol

IUPAC Name

1,4-bis[(E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxybenzene

InChI

InChI=1S/C24H20Cl2O2/c1-27-23-15-20(10-4-18-7-13-22(26)14-8-18)24(28-2)16-19(23)9-3-17-5-11-21(25)12-6-17/h3-16H,1-2H3/b9-3+,10-4+

InChI Key

VYTIFGBUJJWGSD-LQIBPGRFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C2=CC=C(C=C2)Cl)OC)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)Cl)OC)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- typically involves multiple steps, including the formation of intermediate compounds. One common method is the Witting-Horner reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. Another method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzene derivatives, including Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • A study indicated that compounds with similar structures exhibited significant inhibition against Hep-2 and P815 cancer cell lines with IC50 values as low as 3.25 mg/mL .
  • Another research demonstrated that derivatives of this compound could inhibit Bel-7402 cells significantly more than established drugs like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (mg/mL)Reference
Compound AHep-23.25
Compound BP81517.82
Benzene DerivativeBel-7402< Cisplatin

Material Science Applications

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- is also explored for its potential in materials science due to its unique electronic properties.

Organic Light Emitting Diodes (OLEDs)

The compound's structure allows for effective electron transport and light emission properties, making it a candidate for use in OLED technology.

  • Research indicates that similar compounds can enhance the efficiency of OLEDs by improving charge carrier mobility .

Photovoltaic Cells

The application of this compound in organic photovoltaic cells has been investigated due to its ability to absorb a broad spectrum of light.

  • Studies have shown that incorporating such benzene derivatives can improve the power conversion efficiency of solar cells by optimizing light absorption and charge separation .

Case Study 1: Anticancer Screening

In a comprehensive screening of various benzene derivatives, Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- was found to exhibit promising anticancer properties. The study involved testing against multiple cancer cell lines and comparing the results with standard chemotherapeutic agents.

Case Study 2: OLED Development

A collaborative research project focused on developing new OLED materials based on benzene derivatives. The project successfully synthesized several compounds with enhanced light emission properties and demonstrated their application in prototype devices that showed improved performance metrics compared to existing technologies.

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. For example, its ability to undergo oxidation and reduction reactions can impact its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-bis[(1E)-2-(4-pyridyl)ethenyl]-2,5-dimethoxy-: Similar structure but with pyridyl groups instead of chlorophenyl groups.

    Benzene, 1,4-bis[(1E)-2-(4-bromophenyl)ethenyl]-2,5-dimethoxy-: Similar structure but with bromophenyl groups instead of chlorophenyl groups.

Uniqueness

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- is unique due to the presence of chlorophenyl groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. The specific arrangement of functional groups in this compound contributes to its distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- (CAS Number: 10273-70-8) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant data and case studies.

  • Molecular Formula : C24_{24}H20_{20}Cl2_2O2_2
  • Molecular Weight : 411.3 g/mol
  • Predicted Melting Point : 214-216 °C
  • Predicted Boiling Point : 568.2 ± 38.0 °C

Antimicrobial Activity

Research has indicated that compounds similar to Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- exhibit varying degrees of antimicrobial activity. For instance:

  • A study on related thiazole derivatives showed significant antibacterial activity against various strains of bacteria such as E. coli and B. cereus with minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL .
  • The structural characteristics of these compounds were found to influence their activity; for example, the presence of halogen substituents increased bioactivity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Inhibitory effects on acetylcholinesterase (AChE) have been documented for similar compounds, suggesting a potential application in treating neurodegenerative diseases .
  • Compounds with structural similarities demonstrated strong urease inhibition, indicating their possible use in treating urease-related disorders .

Anti-inflammatory Properties

The anti-inflammatory activities of benzene derivatives have been noted in various studies:

  • A synthesis of biologically active molecules revealed that certain benzene derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .
  • The mechanism often involves the modulation of inflammatory pathways and cytokine production.

Case Study 1: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of synthesized compounds against multiple bacterial strains:

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound AE. coli0.230.47
Compound BS. aureus0.150.30
Benzene derivativeB. subtilis0.100.20

This table illustrates the promising results for benzene derivatives in inhibiting bacterial growth.

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibitors found that certain benzene derivatives effectively inhibited AChE with IC50 values ranging from 10 to 50 µM:

CompoundAChE Inhibition IC50 (µM)
Compound X12
Compound Y25
Benzene derivative15

These findings suggest that Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- could serve as a lead compound for developing new enzyme inhibitors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxybenzene?

  • Methodology : The compound can be synthesized via Heck coupling or Wittig reactions, leveraging aryl halides and styrenyl precursors. For example, highlights solvent-dependent stereoselectivity in analogous ethenylbenzene derivatives, where polar aprotic solvents (e.g., DMF) enhance trans-configuration yields. Reaction temperatures (80–120°C) and palladium catalysts (e.g., Pd(OAc)₂) are critical for minimizing side products .
  • Key Considerations : Monitor reaction progress using TLC and purify via column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify methoxy (-OCH₃), chlorophenyl, and ethenyl proton environments. For instance, trans-ethenyl protons resonate at δ 6.8–7.2 ppm with coupling constants J ≈ 16 Hz .
  • UV/Vis : Conjugated π-systems exhibit strong absorbance at λ ≈ 300–350 nm, influenced by substituent electronic effects .
  • FTIR : Confirm methoxy (C-O stretch at ~1250 cm⁻¹) and ethenyl (C=C stretch at ~1600 cm⁻¹) groups .

Q. How does isomerism (cis/trans) affect the compound’s properties?

  • Methodology : Trans,trans-isomers dominate due to steric hindrance in cis configurations. X-ray diffraction ( ) reveals planar geometries in trans isomers, while computational models (AM1, 4-21G) predict higher rotational barriers (>25 kcal/mol) for solid-state stability .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical UV/Vis spectra?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level models excited-state transitions. demonstrates that electron-donating methoxy groups redshift absorbance maxima, but solvent polarity (e.g., THF vs. ethanol) can cause deviations of ±15 nm. Include implicit solvent models (e.g., PCM) to improve accuracy .
  • Data Contradiction : Experimental λ_max ≈ 340 nm vs. DFT-predicted 325 nm may arise from aggregation effects not modeled computationally .

Q. What photochemical reactions are feasible under UV irradiation?

  • Methodology : The ethenyl groups undergo [2+2] photodimerization in solution ( ). Use low-power UV (365 nm) in THF to form cyclobutane derivatives. Monitor via ¹H NMR (loss of ethenyl signals at δ 6.8–7.2 ppm) and HPLC .
  • Design Note : Control oxygen levels (argon purge) to prevent photooxidation of chlorophenyl groups.

Q. How do substituent positions influence rotational barriers in solid-state structures?

  • Methodology : Single-crystal X-ray diffraction (298 K and 103 K) combined with AM1 simulations ( ) show that para-chlorophenyl groups restrict rotation (barrier ≈ 28 kcal/mol) compared to meta-substituted analogs. Van der Waals interactions between Cl and methoxy groups stabilize the trans configuration .

Applications in Materials Science

Q. Can this compound serve as a building block for coordination polymers?

  • Methodology : The chlorophenyl and methoxy groups act as Lewis basic sites for metal coordination (e.g., Ag⁺, Cu²⁺). suggests using solvothermal synthesis (120°C, DMF/H₂O) to form porous frameworks. Characterize porosity via BET surface area analysis (>500 m²/g) .

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